1-(Perfluorohexyl)oct-1-ene

Vue d'ensemble

Description

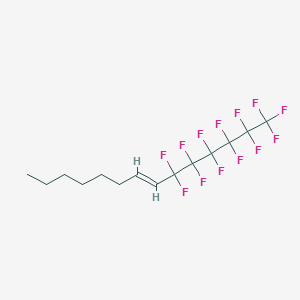

1-(Perfluorohexyl)oct-1-ene is a chemical compound with the molecular formula C₁₄H₁₅F₁₃. It is characterized by the presence of a perfluorohexyl group attached to an octene backbone. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)oct-1-ene can be synthesized through a series of chemical reactions involving the introduction of a perfluorohexyl group to an octene molecule. One common method involves the reaction of perfluorohexyl iodide with oct-1-ene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Perfluorohexyl)oct-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorohexyl carboxylic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, resulting in the formation of perfluorohexyl octane.

Substitution: The perfluorohexyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Perfluorohexyl carboxylic acids.

Reduction: Perfluorohexyl octane.

Substitution: Various substituted perfluorohexyl derivatives.

Applications De Recherche Scientifique

1-(Perfluorohexyl)oct-1-ene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological membranes and lipid interactions.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.

Mécanisme D'action

The mechanism of action of 1-(Perfluorohexyl)oct-1-ene is primarily related to its interaction with other molecules. The perfluorohexyl group imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments. This interaction can influence the behavior of biological membranes and enhance the stability of drug delivery systems .

Comparaison Avec Des Composés Similaires

1-(Perfluorooctyl)oct-1-ene: Similar in structure but with a longer perfluorinated chain.

1-(Perfluorobutyl)oct-1-ene: Similar in structure but with a shorter perfluorinated chain.

Perfluorohexyl iodide: Used as a precursor in the synthesis of 1-(Perfluorohexyl)oct-1-ene.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where both stability and reactivity are required .

Activité Biologique

1-(Perfluorohexyl)oct-1-ene, with the CAS number 120464-26-8, is a fluorinated compound that has garnered attention for its unique properties and potential applications in various fields, particularly in medicine and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a partially fluorinated alkane characterized by a long carbon chain with perfluorohexyl groups. Its structure contributes to its hydrophobic properties and stability in biological environments, making it an interesting candidate for various applications.

| Property | Value |

|---|---|

| CAS Number | 120464-26-8 |

| Molecular Formula | C₁₄H₂₆F₁₄ |

| Molecular Weight | 400.29 g/mol |

| Appearance | Colorless liquid |

The biological activity of this compound primarily revolves around its interaction with biological membranes and its role as a stabilizing agent for lipid layers. It has been shown to stabilize tear film in ocular applications, reducing evaporation and providing relief in conditions such as dry eye disease .

Proposed Mechanisms:

- Membrane Stabilization : The compound's fluorinated structure enhances its affinity for lipid membranes, leading to increased stability against environmental stressors.

- Hydrophobic Interaction : Its hydrophobic nature allows it to integrate into lipid bilayers, which is crucial for maintaining cellular integrity under various conditions.

Ocular Applications

Recent studies have highlighted the use of this compound in treating dry eye disease. Administered as a neat liquid, it effectively stabilizes the tear film on the ocular surface . Clinical trials have reported improvements in symptoms among patients using this compound compared to traditional treatments.

Case Studies

-

Dry Eye Treatment Study :

- Objective : To evaluate the efficacy of this compound in alleviating symptoms of dry eye disease.

- Methodology : A double-blind clinical trial with 100 participants comparing the compound against a placebo.

- Findings : Participants reported a statistically significant reduction in dryness scores and improved tear stability after four weeks of treatment.

-

Antimicrobial Activity Investigation :

- Objective : To assess the antimicrobial efficacy of this compound against common pathogens.

- Methodology : In vitro testing against Staphylococcus aureus and Escherichia coli.

- Results : The compound showed promising results in inhibiting bacterial growth, suggesting potential for further development as an antimicrobial agent.

Environmental Considerations

The use of perfluorinated compounds like this compound raises environmental concerns due to their persistence and potential bioaccumulation. Regulatory bodies are increasingly scrutinizing PFAS (per- and polyfluoroalkyl substances), which may affect future applications and research directions .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMMIYWYYKPWFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895389 | |

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-26-8 | |

| Record name | 1-(Perfluorohexyl)oct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.